N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide -

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide

Catalog Number: EVT-3846194
CAS Number:
Molecular Formula: C19H18ClF3N2O2
Molecular Weight: 398.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide is a diaryl urea derivative. It acts as a potent and selective inhibitor of the Raf kinase family, specifically targeting the BRAF V600E mutant kinase. This compound has been investigated for its potential use in treating cancers driven by the BRAF V600E mutation, including melanoma.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide functions as a type II kinase inhibitor. It binds to the inactive conformation of BRAF V600E, blocking its catalytic activity. The compound exhibits high selectivity for the V600E mutant over wild-type BRAF and other kinases. This selectivity is attributed to its specific interactions with the mutated amino acid residue within the ATP-binding pocket of BRAF V600E.

Applications
  • Cancer research: It serves as a valuable tool for investigating the role of BRAF V600E in cancer development and progression. Researchers utilize this compound to inhibit BRAF V600E activity in cellular and animal models, studying its impact on tumor growth, signaling pathways, and treatment resistance.
  • Drug discovery: Its high potency and selectivity make it a promising lead compound for developing novel therapeutics targeting BRAF V600E-driven cancers. Medicinal chemists can further modify its structure to improve its pharmacological properties and evaluate its efficacy in preclinical studies.

1. N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) []

  • Compound Description: CTB is an activator of the p300 histone acetyltransferase (HAT) enzyme. Research suggests that CTB demonstrates strong interactions with key residues of the p300 HAT enzyme's catalytic site, potentially making it a more effective activator than CTPB. []
  • Relevance: CTB shares the core N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide structure with N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide. The primary difference lies in the substitution at the benzamide ring's para position, where CTB features an ethoxy group instead of a 4-morpholinylmethyl substituent. []

2. N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB) []

  • Relevance: CTPB exhibits significant structural similarity to N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide, sharing the N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide scaffold. The distinctions arise from the substitutions on the benzamide ring; CTPB possesses an ethoxy group at the ortho position and a pentadecyl chain at the para position, contrasting with the 4-morpholinylmethyl group in the target compound. []

3. 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449) []

  • Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for cancer treatment. It exhibits good oral bioavailability and metabolic stability in preclinical studies. []

4. 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) []

  • Compound Description: AKE-72 demonstrates potent inhibitory activity against the BCR-ABL kinase, including the imatinib-resistant T315I mutant, making it a promising candidate for chronic myeloid leukemia (CML) treatment. []
  • Relevance: AKE-72 shares a key structural motif with N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide: the N-(4-substituted-3-(trifluoromethyl)phenyl)benzamide core. Both compounds feature a substituted phenyl ring attached to the benzamide nitrogen, with a trifluoromethyl group at the meta position and a flexible linker extending from the para position. The linker in AKE-72 incorporates a 4-ethylpiperazinyl group, structurally similar to the morpholine ring in the target compound. []

5. 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) []

  • Compound Description: CHMFL-ABL/KIT-155 is a dual inhibitor of ABL and c-KIT kinases, exhibiting potent antiproliferative activity against CML and GISTs cancer cell lines. Its unique hinge-binding mode makes it a valuable pharmacophore for expanding structural diversity in type II kinase inhibitor development. []
  • Relevance: CHMFL-ABL/KIT-155 shares the N-(4-substituted-3-(trifluoromethyl)phenyl)benzamide core with N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide. Both feature a 4-methylpiperazinylmethyl group at the para position of the phenyl ring attached to the benzamide nitrogen. While the target compound has a chlorine atom at the ortho position, CHMFL-ABL/KIT-155 has a methyl group, and a more complex substituent at the meta position of the benzamide ring distinguishes them further. []

Properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide

Molecular Formula

C19H18ClF3N2O2

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C19H18ClF3N2O2/c20-17-6-5-15(11-16(17)19(21,22)23)24-18(26)14-3-1-13(2-4-14)12-25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26)

InChI Key

UAFQETLUAPZTTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.